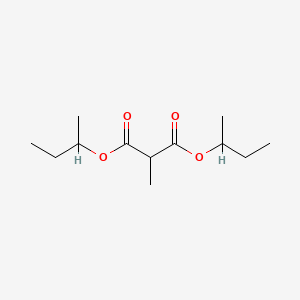
Propanedioic acid, methyl-, bis(1-methylpropyl) ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methylmalonic acid bis(1-methylpropyl)ester is an organic compound categorized under heterocyclic organic compounds. It is primarily used for research purposes and is known for its unique structure and properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methylmalonic acid bis(1-methylpropyl)ester typically involves the malonic ester synthesis. This process includes the deprotonation of a di-ester of malonic acid with a weak base, followed by C–C bond formation at the alpha position with an alkyl halide (enolate alkylation). The reaction is then treated with aqueous acid, resulting in the hydrolysis of the ester and subsequent decarboxylation to give a chain-extended carboxylic acid .
Industrial Production Methods
While specific industrial production methods for methylmalonic acid bis(1-methylpropyl)ester are not widely documented, the general approach involves the optimization of derivatization reactions used in sample preparation for quantitative analysis. This includes the use of high-resolution mass spectrometry for clinical research .
化学反応の分析
Types of Reactions
Methylmalonic acid bis(1-methylpropyl)ester undergoes several types of chemical reactions, including:
Oxidation: Conversion to carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Replacement of functional groups.
Common Reagents and Conditions
Oxidation: Typically involves oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Commonly uses reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Often employs nucleophiles like alkyl halides under basic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters .
科学的研究の応用
Methylmalonic acid bis(1-methylpropyl)ester has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential in diagnosing and treating metabolic disorders like methylmalonic acidemia.
Industry: Utilized in the development of pharmaceuticals and fine chemicals .
作用機序
The mechanism of action of methylmalonic acid bis(1-methylpropyl)ester involves its conversion to methylmalonyl-CoA, which is then further processed in metabolic pathways. The enzyme acyl-CoA synthetase family member 3 (ACSF3) is responsible for this conversion. Abnormalities in this pathway can lead to metabolic disorders such as methylmalonic acidemia .
類似化合物との比較
Similar Compounds
Methylmalonic acid: A related compound involved in similar metabolic pathways.
Ethyl acetate: Another ester with different applications and properties.
Methyl butyrate: Similar in structure but with distinct uses in flavoring and fragrances.
Uniqueness
Methylmalonic acid bis(1-methylpropyl)ester is unique due to its specific structure and role in metabolic pathways, making it a valuable compound for research in various scientific fields .
特性
分子式 |
C12H22O4 |
|---|---|
分子量 |
230.30 g/mol |
IUPAC名 |
dibutan-2-yl 2-methylpropanedioate |
InChI |
InChI=1S/C12H22O4/c1-6-8(3)15-11(13)10(5)12(14)16-9(4)7-2/h8-10H,6-7H2,1-5H3 |
InChIキー |
ABPVWWMYGHRRLR-UHFFFAOYSA-N |
正規SMILES |
CCC(C)OC(=O)C(C)C(=O)OC(C)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



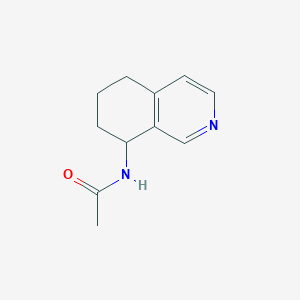
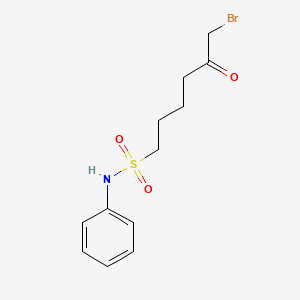
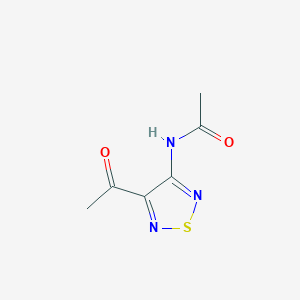
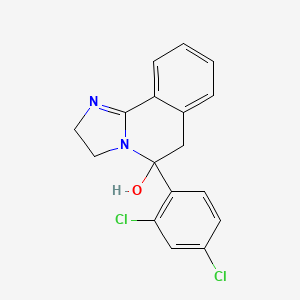

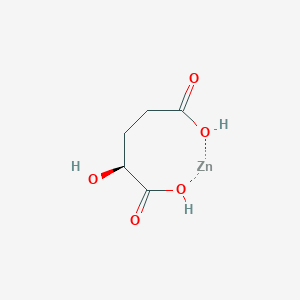


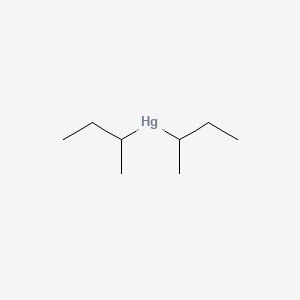

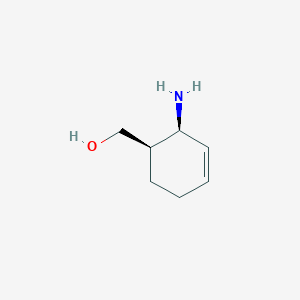
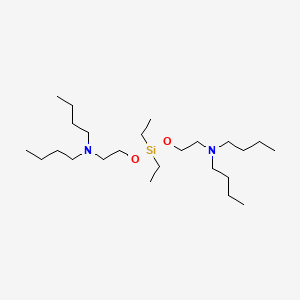
![Phenol,2-[(diethylamino)methyl]-4-[[2-(2-phenylethenyl)-4-quinazolinyl]amino]-](/img/structure/B13811442.png)
